3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(11-23-15-7-3-4-8-16(15)26-19(23)25)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHJQLDAJNOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d]imidazole moiety linked to an azetidine ring and an oxazole group. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]imidazole and oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to our target molecule have been shown to induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.
Case Study:
A study conducted by Hawash et al. (2020) synthesized several benzodioxole derivatives, demonstrating that certain compounds significantly reduced α-fetoprotein secretion in Hep3B cells, indicating potential anticancer activity. Specifically, compound 2a showed a notable ability to arrest the cell cycle at the G2-M phase, similar to doxorubicin, a well-known chemotherapeutic agent .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2a | 5.5 | Hep3B | G2-M Arrest |
| Doxorubicin | 7.4 | Hep3B | G2-M Arrest |
Antioxidant Activity
In addition to anticancer properties, some studies have evaluated the antioxidant activity of related compounds using DPPH radical scavenging assays. These compounds often demonstrate moderate antioxidant activity, which may contribute to their overall therapeutic efficacy by mitigating oxidative stress in cancer cells.
Research Findings:
In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 39.85 µM to 79.95 µM, compared to Trolox (IC50 = 7.72 µM), indicating varying degrees of antioxidant capacity across different structural modifications .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of more potent derivatives. Modifications at specific positions on the benzo[d]imidazole or oxazole rings can significantly enhance or diminish activity.
Key Observations:
- Substituents: The introduction of electron-withdrawing groups tends to increase potency.
- Ring Modifications: Alterations in the azetidine ring structure can affect binding affinity to biological targets.
- Hydrophobic Interactions: The presence of hydrophobic groups enhances interaction with lipid membranes, increasing bioavailability.
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility vs. Rigidity : The target compound’s azetidine linker may improve binding affinity compared to ethyl or piperazine linkers by reducing conformational entropy .
- Substituent Effects : Alkyl chains (e.g., dodecyl in ) enhance lipophilicity, whereas electronegative substituents (e.g., 5-fluoro in ’s Compound 6) modulate electronic properties and solubility .
Key Observations :
Table 3: Comparative Bioactivity and Solubility
Key Observations :
- Benzimidazole Role : The benzimidazole unit is critical for HDAC inhibition (), while alkyl chains () or fluorinated substituents () fine-tune activity .
- Benzoxazolone Contribution : The oxazolone moiety may enhance anti-inflammatory effects, though direct evidence for the target compound is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
